molecular formula C14H23N3O3S B1395023 2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1220039-23-5

2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol

Cat. No.: B1395023
CAS No.: 1220039-23-5
M. Wt: 313.42 g/mol
InChI Key: VBTLWJKWEWQXTC-UHFFFAOYSA-N
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Description

2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol is a complex organic compound with a unique structure that includes an amino group, an ethylsulfonyl group, and a piperazine ring.

Scientific Research Applications

Catalyst in Organic Synthesis

  • A study by Safaei‐Ghomi et al. (2017) demonstrated the use of a related compound, 4-(4′-Diamino-di-phenyl)-sulfone, supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles, as an efficient catalyst in organic synthesis. This catalyst was particularly noted for its wide range of products, excellent yields, reusability, low catalyst loading, and environmental friendliness (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Metabolic Pathway Studies

  • Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant, which showed that it undergoes oxidative metabolism to form various metabolites including a sulfoxide and N-hydroxylated piperazine. This study provided valuable insights into the metabolic pathways of piperazine derivatives (Hvenegaard et al., 2012).

Analgesic Activities

  • Research by Manoury et al. (1979) on (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates highlighted their potent analgesic activities. The study revealed that certain derivatives were significantly more effective than reference compounds, offering insights into the development of new analgesics (Manoury et al., 1979).

Electrochemical Synthesis

  • The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives was explored by Sharafi-kolkeshvandi et al. (2016). This research presented a mild and regioselective synthesis method, avoiding the use of toxic and hazardous reagents (Sharafi-kolkeshvandi et al., 2016).

Antitumor Activity

  • A study by Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series and investigated their effects on tumor DNA methylation in vitro, suggesting potential antitumor activities (Hakobyan et al., 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[3-Amino-4-(ethylsulfon

Properties

IUPAC Name

2-[4-(3-amino-4-ethylsulfonylphenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-2-21(19,20)14-4-3-12(11-13(14)15)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTLWJKWEWQXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol
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2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol
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2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol

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